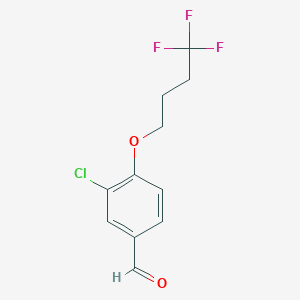
3-(5-Aminopentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Aminopentyl)phenol is an organic compound characterized by a phenol group attached to a 5-aminopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentyl group. One common method is the reaction of 3-bromophenol with 5-aminopentylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of 3-bromophenol: This can be achieved through bromination of phenol.
Reaction with 5-aminopentylamine: Conducted in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(5-Aminopentyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(5-Aminopentyl)phenol involves its interaction with various molecular targets:
Phenolic Group: Acts as an antioxidant by scavenging free radicals and chelating metal ions.
Amino Group: Participates in hydrogen bonding and electrostatic interactions with biological molecules.
Pathways Involved: The compound can modulate cell signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and nuclear erythroid factor 2 (Nrf2), which are crucial for regulating oxidative stress and inflammation
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Similar structure but lacks the 5-aminopentyl chain.
4-(5-Aminopentyl)phenol: Positional isomer with the amino group at the para position.
3-(4-Aminobutyl)phenol: Shorter alkyl chain compared to 3-(5-Aminopentyl)phenol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenol and 5-aminopentyl groups allows for diverse interactions and applications that are not possible with simpler phenolic compounds.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2 |
InChI Key |
IHRBWJGBUGIVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylamine](/img/structure/B12074222.png)
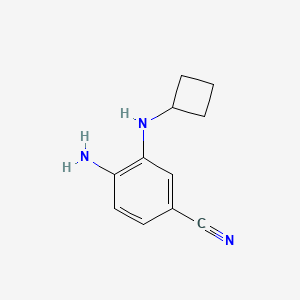
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)
![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)


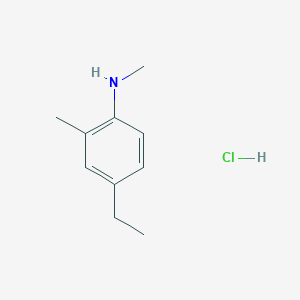


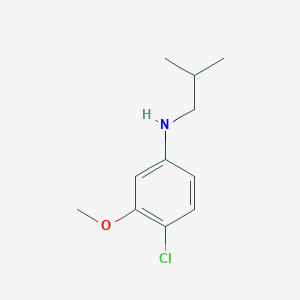
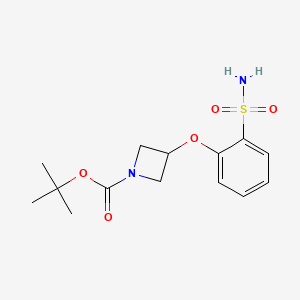
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)
